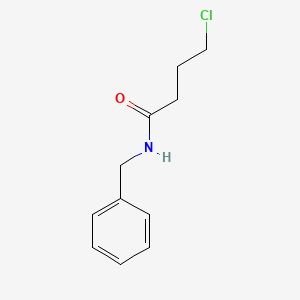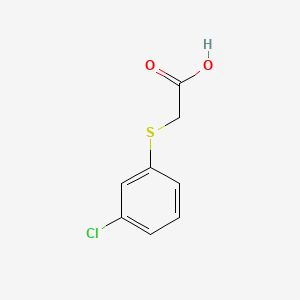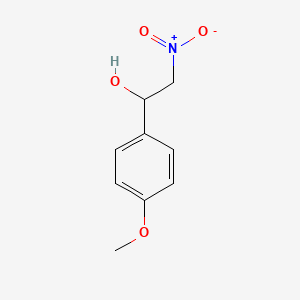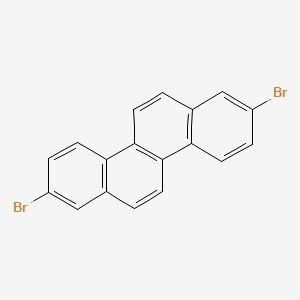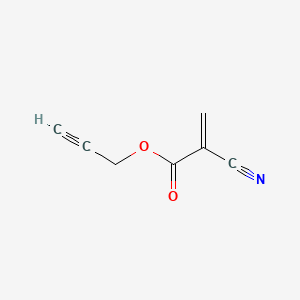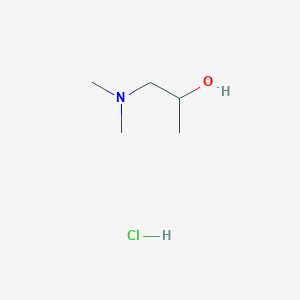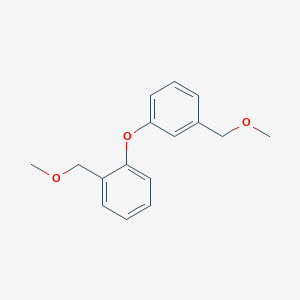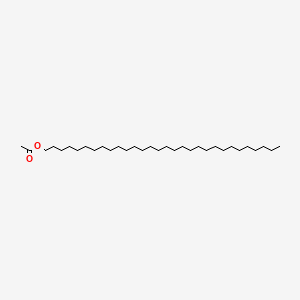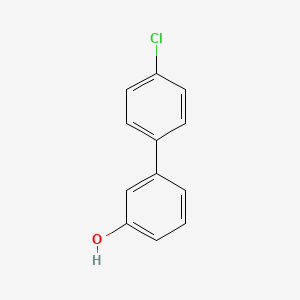
4'-Chloro-3-biphenylol
Descripción general
Descripción
4’-Chloro-3-biphenylol is a chemical compound with the molecular formula C12H9ClO . It has an average mass of 204.652 Da and a monoisotopic mass of 204.034195 Da .
Molecular Structure Analysis
The molecular structure of 4’-Chloro-3-biphenylol consists of a biphenyl group where one of the phenyl rings carries a chlorine atom at the 4’ position and a hydroxyl group at the 3’ position .Chemical Reactions Analysis
While specific chemical reactions involving 4’-Chloro-3-biphenylol are not available, a study on 4-chlorobiphenyl metabolism suggests that it can undergo biohydroxylation to produce a major phenolic product, 4’-chloro-4-biphenylol .Physical And Chemical Properties Analysis
4’-Chloro-3-biphenylol has a density of 1.2±0.1 g/cm3, a boiling point of 361.5±25.0 °C at 760 mmHg, and a flash point of 172.5±23.2 °C . It has one hydrogen bond acceptor and one hydrogen bond donor .Aplicaciones Científicas De Investigación
Environmental Remediation and Monitoring
4'-Chloro-3-biphenylol, a metabolite of polychlorinated biphenyls (PCBs), plays a crucial role in studies aimed at environmental remediation. Research has explored the dechlorination of PCBs, including 4'-Chloro-3-biphenylol, by nanoscale zero-valent iron, highlighting its significance in reducing PCB pollution. Such studies are pivotal for developing technologies to mitigate the environmental impact of PCBs, which are known for their persistence and toxicity (Wang et al., 2011).
Organic Synthesis
4'-Chloro-3-biphenylol serves as a key intermediate in the synthesis of complex organic molecules. Its transformation into various organic compounds facilitates the development of novel materials and chemicals with specific properties. For instance, the synthesis and characterization of new ketooximes and their complexes involving 4'-Chloro-3-biphenylol derivatives demonstrate its utility in creating bidentate ligands for metal coordination, impacting materials science and catalysis (Karipcin & Arabali, 2006).
Biochemical Research
The metabolism of 4'-Chloro-3-biphenylol by human hepatic microsomes has been extensively studied to understand the biotransformation of PCBs in the human body. This research sheds light on how PCBs are processed and eliminated, contributing to our knowledge of their pharmacokinetics and toxicology. Such studies are essential for assessing the health risks associated with PCB exposure and for developing detoxification strategies (Schnellmann et al., 1984).
Catalysis
4'-Chloro-3-biphenylol has also been studied in the context of catalysis, particularly in the palladium-catalyzed amination of aryl chlorides. Research into efficient catalyst systems for the amination of a wide variety of aryl halides, including those related to 4'-Chloro-3-biphenylol, is crucial for developing new synthetic routes in organic chemistry. These studies contribute to the advancement of green chemistry by improving reaction efficiencies and reducing waste (Wolfe et al., 2000).
Safety And Hazards
Propiedades
IUPAC Name |
3-(4-chlorophenyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClO/c13-11-6-4-9(5-7-11)10-2-1-3-12(14)8-10/h1-8,14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIPDQYWUAVNLSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10182301 | |
| Record name | 3-Biphenylol, 4'-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10182301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chlorophenyl)phenol | |
CAS RN |
28023-90-7 | |
| Record name | 3′-Hydroxy-4-chlorobiphenyl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28023-90-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Biphenylol, 4'-chloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028023907 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Biphenylol, 4'-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10182301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



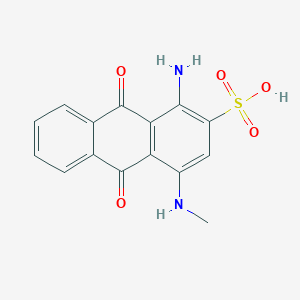
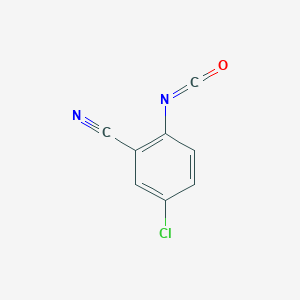
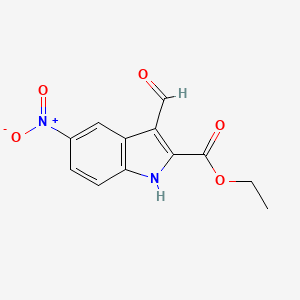
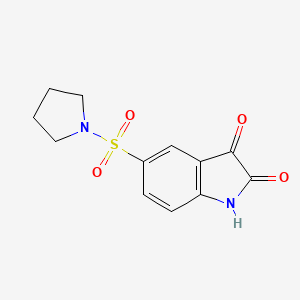
![2-[6-(2-Formylphenoxy)hexoxy]benzaldehyde](/img/structure/B1608511.png)
